molecular formula C25H21N3O5S B11425339 N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11425339
M. Wt: 475.5 g/mol
InChI Key: HVPNOEGNZZQISZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno[3,2-d]pyrimidine core with a furylmethyl group and an ethoxyphenyl substituent, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzothieno[3,2-d]pyrimidine core is reacted with a furylmethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the ethoxyphenyl group is introduced via a suitable electrophile, such as an ethoxyphenyl halide, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzothieno[3,2-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The ethoxyphenyl and furylmethyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific reaction, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylmethyl ketones, while reduction of the carbonyl groups could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it serves as a valuable intermediate in the synthesis of other compounds and can be used to study reaction mechanisms and pathways.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[3-(2-thienylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide stands out due to the specific combination of its functional groups and the resulting chemical properties. The presence of the ethoxyphenyl and furylmethyl groups may confer unique reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5S/c1-2-32-17-11-9-16(10-12-17)26-21(29)15-27-22-19-7-3-4-8-20(19)34-23(22)24(30)28(25(27)31)14-18-6-5-13-33-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

HVPNOEGNZZQISZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

Origin of Product

United States

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